molecular formula C7H8Cl2N2 B3033069 2-Amino-3,5-dichloro-benzylamine CAS No. 771580-69-9

2-Amino-3,5-dichloro-benzylamine

Cat. No.: B3033069
CAS No.: 771580-69-9
M. Wt: 191.05
InChI Key: FGFGRHHZYOOWLA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloro-benzylamine is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05. The purity is usually 95%.
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Scientific Research Applications

1. Catalytic Methodologies

Benzylamines, including 2-Amino-3,5-dichloro-benzylamine, are integral in numerous pharmaceutically active compounds. Research has focused on developing sustainable catalytic methodologies to access these compounds. A study demonstrated the direct coupling of benzyl alcohols with amines using a homogeneous iron complex, leading to various substituted benzylamines (Yan, Feringa, & Barta, 2016).

2. Synthesis and Antimicrobial Activity

Benzylamines have been synthesized with various alkyl chains and aromatic system substituents, including this compound, to test against Mycobacterium tuberculosis. Some compounds demonstrated significant inhibitory effects, suggesting potential antimicrobial applications (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).

3. Enantioselective C-H Cross-Coupling

Pd(II)-catalyzed enantioselective C-H cross-coupling of benzylamines, including this compound, has been achieved. This method produces chiral benzylamines and ortho-arylated benzylamines with high enantiomeric purity, important for synthesizing natural products and bioactive molecules (Xiao, Chu, Chen, & Yu, 2016).

4. Electrophysiological Studies

The compound's effect on electrophysiological processes has been explored. For instance, this compound analogs showed inhibition of norepinephrine N-methyltransferase, indicating potential applications in neurological research (Fuller, Roush, Hemrick, Snoddy, & Molloy, 1978).

5. Medicinal Chemistry and Drug Design

In medicinal chemistry, these compounds are used for synthesizing various therapeutic agents. For example, derivatives have shown antiarrhythmic activity, indicating their potential in developing new cardiovascular drugs (Remy, Van Saun, & Engelhardt, 1975).

6. Biosynthesis of Benzylamine

Benzylamine is a precursor in the biosynthesis of various compounds. Research has developed a four-step pathway from phenylpyruvate to benzylamine, highlighting a potential green production method that eliminates reliance on chemical processes (Pandey, Casini, Voigt, & Gordon, 2021).

Safety and Hazards

The safety data sheet for a related compound, Benzylamine, indicates that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with appropriate protective measures and avoid environmental release .

Properties

IUPAC Name

2-(aminomethyl)-4,6-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFGRHHZYOOWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717017
Record name 2-(Aminomethyl)-4,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771580-69-9
Record name 2-(Aminomethyl)-4,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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